molecular formula C8H7ClN2O B2911516 2-chloro-6,7-dihydroquinazolin-8(5H)-one CAS No. 1105664-58-1

2-chloro-6,7-dihydroquinazolin-8(5H)-one

Cat. No.: B2911516
CAS No.: 1105664-58-1
M. Wt: 182.61
InChI Key: UXXAEOQTOHCKGT-UHFFFAOYSA-N
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Description

2-chloro-6,7-dihydroquinazolin-8(5H)-one is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61. The purity is usually 95%.
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Biological Activity

2-Chloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic compound belonging to the quinazolinone class, characterized by its unique molecular structure that includes a fused benzene and pyrimidine ring system. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of a chlorine atom and a cyclic amide structure suggests that it may serve as a precursor for synthesizing more complex molecules with desired pharmacological properties.

  • Molecular Formula : C9_9H8_8ClN2_2O
  • Molecular Weight : 182.61 g/mol
  • Structure : Contains a fused benzene and pyrimidine ring along with a saturated tetrahydropyrimidine component.

Structural Features

FeatureDescription
HeterocyclicContains nitrogen atoms in the ring structure.
Chlorine GroupInfluences reactivity and biological activity.
Cyclic AmideContributes to its potential as a building block in organic synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, various derivatives have shown promising results against multiple cancer cell lines:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Colon cancer (HCT-116)

In one study, derivatives exhibited significant cytotoxicity against these cancer cells, with IC50_{50} values indicating effective inhibition of cell growth. For example, certain derivatives had IC50_{50} values ranging from 8.13 to 12.36 μM against MCF-7 cells .

Antimicrobial Activity

Quinazolinone derivatives, including those based on this compound, have demonstrated various antimicrobial activities:

  • Antileishmanial Activity : In vitro studies showed promising anti-leishmanial effects with IC50_{50} values as low as 0.05 µg/mL for some derivatives .
  • Antibacterial Effects : Compounds have been tested against various bacterial strains, showing effective inhibition at micromolar concentrations.

Other Biological Activities

The compound also exhibits other biological activities:

  • Anti-inflammatory : Some derivatives have shown effectiveness in reducing inflammation markers.
  • Antiviral : Research indicates potential activity against viruses such as HCV, with select compounds demonstrating EC50_{50} values in the low micromolar range .

Study 1: Anticancer Activity Evaluation

In a comparative study of several quinazolinone derivatives, researchers evaluated their cytotoxic effects using the MTT assay across different cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity.

Study 2: Antileishmanial Screening

Another study focused on the anti-leishmanial properties of synthesized derivatives of this compound. Molecular docking studies were conducted alongside in vitro evaluations, confirming strong binding affinities to key leishmanial proteins .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXAEOQTOHCKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime (Example 257a)(620 mg; 3.1 mmol) is dissolved in HClconc (12 ml), combined with water (50 ml) and acetone (12 ml) and heated to 80° C. for 20 minutes. The yellow solution is cooled and poured on Na2CO3/water (12 g/150 ml) and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness to deliver the title compound as yellow crystals (480 mg; 84%).
Name
2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

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